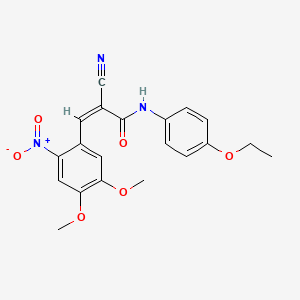
Tert-butyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate, also known as tert-butyl pyrrolidine-2-carboxylate or Boc-D-proline, is a chemical compound used in scientific research. It is a derivative of proline, an amino acid commonly found in proteins. Boc-D-proline is a white crystalline powder that is soluble in organic solvents like methanol and dichloromethane.
Mécanisme D'action
Boc-D-proline does not have a specific mechanism of action as it is used as a building block for the synthesis of peptides and peptidomimetics. The mechanism of action of the resulting compounds depends on their structure and function.
Biochemical and Physiological Effects:
Boc-D-proline itself does not have any significant biochemical or physiological effects as it is not biologically active. However, the peptides and peptidomimetics synthesized using Boc-D-proline may have a range of biochemical and physiological effects depending on their structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
Boc-D-proline is a useful building block for the synthesis of peptides and peptidomimetics due to its stability and ease of use. It can be easily incorporated into peptide sequences and can be deprotected using mild acid catalysts. However, its use is limited to the synthesis of peptides and peptidomimetics and it does not have any biological activity on its own.
Orientations Futures
There are several future directions for the use of Boc-D-proline in scientific research. One area of interest is the synthesis of peptidomimetics for the treatment of diseases like cancer and diabetes. Another area of interest is the development of new methods for the synthesis of peptides and peptidomimetics using Boc-D-proline as a building block. Additionally, Boc-D-proline can be used as a starting material for the synthesis of other proline derivatives with potential biological activity.
Méthodes De Synthèse
Boc-D-proline can be synthesized through a multi-step process that involves the protection of the carboxyl group and the nitrogen atom of proline. The Tert-butyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate group is then added to the nitrogen atom using Tert-butyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate chloroformate. The resulting compound is deprotected using an acid catalyst to yield Boc-D-proline.
Applications De Recherche Scientifique
Boc-D-proline is used in scientific research as a building block for the synthesis of peptides and peptidomimetics. Peptides are short chains of amino acids that play important roles in biological processes like cell signaling and enzyme activity. Peptidomimetics are compounds that mimic the structure and function of peptides and can be used as drugs or therapeutic agents.
Propriétés
IUPAC Name |
tert-butyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)8-6-11(4,5)7-12-8/h8,12H,6-7H2,1-5H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVZKVCIJLJTDJ-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(NC1)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H](NC1)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[4-(cyclopropylcarbonyl)piperazin-1-yl]sulfonyl}-3-ethyl-1,3-benzothiazol-2(3H)-one](/img/structure/B2722707.png)

![5-Methyl-2-[[1-(3-methylbut-2-enyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2722709.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-fluorobenzamide](/img/structure/B2722712.png)
![Tert-butyl 7-(aminomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2722714.png)


![Ethyl 2-[(1-methylpyrazol-3-yl)amino]benzoate](/img/structure/B2722723.png)


![N-(1-Cyanocyclohexyl)-2-[3-(2-hydroxycyclopentyl)morpholin-4-yl]acetamide](/img/structure/B2722726.png)
![Methyl 1-[4-(3-t-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylate](/img/structure/B2722727.png)